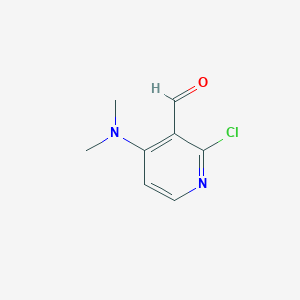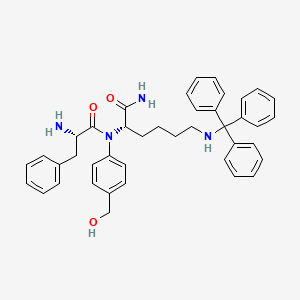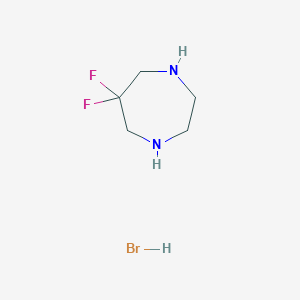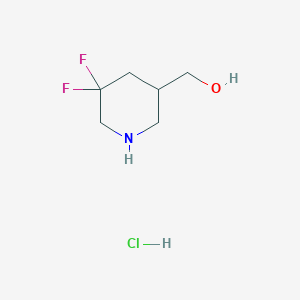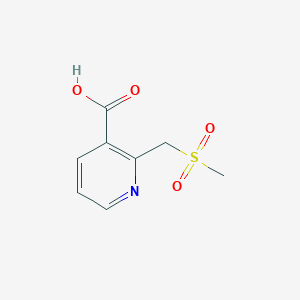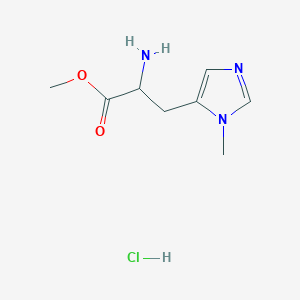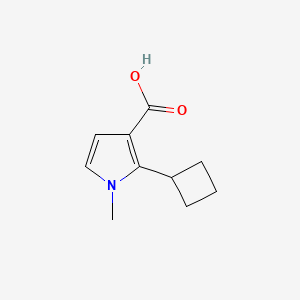
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1803597-67-2 . It has a molecular weight of 179.22 . The IUPAC name for this compound is the same as the common name . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is 1S/C10H13NO2/c1-11-6-5-8 (10 (12)13)9 (11)7-3-2-4-7/h5-7H,2-4H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 179.22 .Scientific Research Applications
1. Chemical Synthesis and Reactions
- 2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid and its derivatives are involved in various chemical reactions, showcasing their versatility in organic synthesis. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides demonstrates the compound's reactivity, leading to the formation of different acids and hydroxy acids depending on the conditions (Irwin & Wheeler, 1972). Similarly, a study on the reactions of levulinic acid with amino acids and diamines involving pyrrole carboxylic acids underlines the compound's ability to participate in complex organic transformations, producing a variety of structurally interesting molecules (Stájer et al., 2004).
2. Molecular Structure Analysis
- Detailed analysis of the molecular structure of related compounds, such as the study of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, provides insights into the intricate details of molecular geometry, electron distribution, and potential reactive sites, which are crucial for understanding the chemical behavior and designing further derivatives (Acar et al., 2017).
3. Synthetic Applications in Medicinal Chemistry
- Compounds structurally similar to 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid have been explored for their potential applications in medicinal chemistry. For instance, the synthesis of pyrrolopyridine analogs of nalidixic acid from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showcases the potential of these compounds in developing antibacterial agents (Toja et al., 1986). Furthermore, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents underline the significance of these compounds in therapeutic applications (Hublikar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-cyclobutyl-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMXPDLUWNKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)
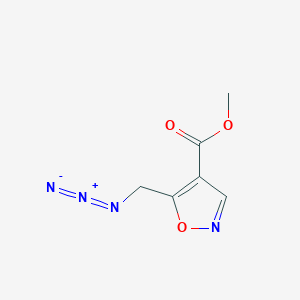
![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
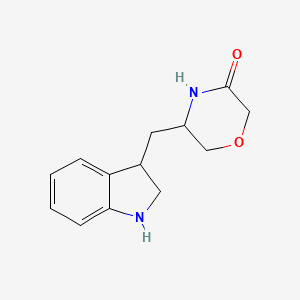
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)

![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)
![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)
